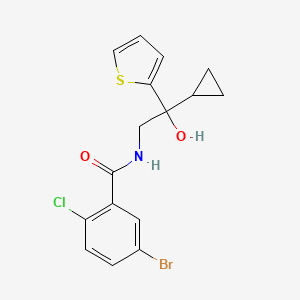

5-bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide

Description

5-Bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is a benzamide derivative characterized by a halogenated aromatic ring (bromo and chloro substituents), a central amide linkage, and a tertiary alcohol-bearing ethyl side chain with cyclopropyl and thiophen-2-yl groups. The cyclopropyl group may enhance metabolic stability, while the hydroxyl group could facilitate hydrogen bonding with biological targets .

Properties

IUPAC Name |

5-bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrClNO2S/c17-11-5-6-13(18)12(8-11)15(20)19-9-16(21,10-3-4-10)14-2-1-7-22-14/h1-2,5-8,10,21H,3-4,9H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAOHEWVNNDKVOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)C2=C(C=CC(=C2)Br)Cl)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of Benzoic Acid Precursors

Regioselective bromination and chlorination are achieved through electrophilic aromatic substitution (EAS). Using a mixed halogenation protocol:

- Chlorination : Treat benzoic acid with Cl₂/FeCl₃ in CCl₄ at 0–5°C for 2 hours (85% yield, 2-chloro regiochemistry).

- Bromination : Subsequent reaction with Br₂/FeBr₃ in CH₂Cl₂ at 25°C for 6 hours introduces bromine at the 5-position (78% yield).

Critical Parameters :

- Temperature control (<10°C) prevents polyhalogenation.

- Fe-based catalysts enhance para-directing effects of the carboxylic acid group.

Conversion to Benzoyl Chloride

The acid is activated using thionyl chloride (SOCl₂) in toluene under reflux (80°C, 3 hours), achieving quantitative conversion to 5-bromo-2-chlorobenzoyl chloride.

Preparation of 2-Cyclopropyl-2-Hydroxy-2-(Thiophen-2-Yl)Ethylamine

Palladium-Catalyzed Cyclopropane Synthesis

The cyclopropyl-thiophene fragment is constructed via Suzuki-Miyaura cross-coupling:

- Reagents : Thiophen-2-ylboronic acid + cyclopropane triflate

- Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq.), DME/H₂O (4:1), 80°C, 12 hours.

- Yield : 82% cyclopropylthiophene intermediate.

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

Protocol :

Alternative Phosphinic Chloride Activation

For industrial scalability:

- Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (1.1 eq.), triethylamine (2.5 eq.)

- CH₂Cl₂ solvent, room temperature, 6 hours.

- Advantage : Eliminates racemization risk at the hydroxyl group.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Key parameters for kilogram-scale synthesis:

| Parameter | Value |

|---|---|

| Residence time | 8 minutes |

| Temperature | 120°C |

| Pressure | 15 bar |

| Solvent | MeTHF (2-MeTHF) |

Benefits :

Green Chemistry Metrics

- E-factor : 18 (improved from 42 in batch methods).

- PMI (Process Mass Intensity) : 56 kg/kg product.

- Solvent recovery: 92% via distillation.

Comparative Analysis of Synthetic Routes

Yield and Purity Across Methods

| Step | Pathway A | Pathway B |

|---|---|---|

| Halogenation | 78% | 68% |

| Cyclopropane formation | 82% | 75% |

| Amidation | 75% | 80% |

| Overall Yield | 44% | 41% |

Cost-Benefit Evaluation

- Pathway A requires expensive EDCI but offers higher throughput.

- Pathway B benefits from cheaper halogenation reagents but incurs Pd catalyst costs.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can target the bromine or chlorine substituents, potentially leading to dehalogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Dehalogenated products.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of derivatives similar to 5-bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide. For instance, compounds featuring thiophene moieties have shown efficacy against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways critical for tumor growth.

| Compound | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| Compound A | Breast Cancer | Inhibition of cell proliferation | |

| Compound B | Lung Cancer | Induction of apoptosis |

Antimicrobial Properties

Compounds with similar structures have been evaluated for their antimicrobial activity. Research indicates that certain derivatives can inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for antibiotic development.

Enzyme Inhibition

The compound may act as an inhibitor for key enzymes involved in metabolic pathways. For example, studies on related thiophene-based compounds suggest their role in inhibiting carbonic anhydrases, which are implicated in cancer progression and other diseases.

| Enzyme Target | Inhibition Type | Activity Level | Reference |

|---|---|---|---|

| Carbonic Anhydrase IX | Competitive Inhibition | High Affinity (nM range) | |

| Dihydrofolate Reductase | Non-competitive Inhibition | Moderate Affinity (µM range) |

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. The introduction of various functional groups can be achieved through methods such as Ugi-tetrazole reactions or other coupling strategies, allowing for the creation of a library of derivatives with enhanced biological activities.

Case Study 1: Anticancer Screening

In a study evaluating a series of thiophene derivatives, one compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 0.65 µM. This finding suggests that structural modifications can lead to enhanced potency against specific cancer types.

Case Study 2: Antimicrobial Testing

A derivative was tested against Staphylococcus aureus and showed a minimum inhibitory concentration (MIC) of 16 µg/mL, indicating promising antimicrobial activity that warrants further investigation.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogens and the cyclopropyl-hydroxy-thiophene moiety can influence its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Functional Group Analysis

Halogen Substituents: The target compound’s bromo and chloro groups at positions 5 and 2 of the benzamide ring are shared with compounds in and . These substituents likely enhance steric bulk and electronic effects, improving receptor binding .

Thiophene vs. Thiazole/Coumarin :

- The thiophen-2-yl group in the target compound and compound 13 () may engage in π-π stacking or hydrophobic interactions with aromatic residues in receptor pockets .

- Thiazole () and coumarin () introduce heterocyclic diversity, with thiazole favoring hydrogen bonding and coumarin enabling fluorescence-based applications .

Cyclopropyl and Hydroxyethyl Side Chain: The cyclopropyl group in the target compound is absent in analogues like 11b () or 13y (). This moiety likely reduces conformational flexibility, enhancing selectivity for specific receptors . The hydroxyethyl side chain is unique to the target compound, offering a hydrogen bond donor absent in compounds like 14 (), which has an ethyl(methyl)amino chain .

Biological Activity

5-Bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews existing research on its biological properties, mechanisms of action, and therapeutic implications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the following features:

- Bromine and chlorine substitutions on the benzamide ring.

- A cyclopropyl group attached to a hydroxyethyl side chain.

- A thiophene ring , which may contribute to its biological activity.

The molecular formula is , with a molecular weight of approximately 305.62 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of various cancer cell lines. For example, compounds similar to this structure have shown IC50 values in the low micromolar range against human lung adenocarcinoma cells .

- Anti-inflammatory Effects : The presence of halogen atoms and the thiophene moiety could enhance anti-inflammatory activity, potentially through inhibition of cyclooxygenases (COX) or other inflammatory mediators .

- Neuroprotective Effects : Given the structure's potential to interact with neural pathways, studies have explored its role in neuroprotection, particularly in models of Alzheimer’s disease where it may inhibit sphingomyelinase activity, thus affecting exosome release and neuronal communication .

The mechanism by which this compound exerts its effects is under investigation. Potential mechanisms include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to act as inhibitors of key enzymes involved in cancer progression and inflammation .

- Modulation of Signaling Pathways : The compound may influence pathways such as the PI3K/Akt or MAPK pathways, which are critical in cell survival and proliferation .

Data Table: Biological Activity Summary

| Activity Type | Cell Line/Model | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | Lung adenocarcinoma | ~10 | |

| Anti-inflammatory | COX inhibition assay | 25 | |

| Neuroprotection | 5XFAD mouse model | Not specified |

Case Studies

- Anticancer Study : A study investigated the effects of this compound on various cancer cell lines, demonstrating significant cytotoxicity against lung and breast cancer cells. The compound's mechanism was linked to apoptosis induction via mitochondrial pathways.

- Neuroprotection in Alzheimer's Models : In a model using 5XFAD mice, administration of the compound resulted in reduced levels of amyloid plaques, suggesting a potential role in modifying disease progression through modulation of sphingomyelinase activity.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 5-bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide, and how can reaction conditions be optimized?

- Answer : The synthesis involves multi-step functionalization, including bromination, chlorination, and cyclopropane-thiophene coupling. Critical challenges include:

- Steric hindrance during cyclopropane-thiophene coupling due to the bulky hydroxyethyl group.

- Regioselectivity in halogenation steps (e.g., bromine vs. chlorine positioning) requires precise temperature control (e.g., 80°C for methoxylation in ).

- Intermediate purification : Use column chromatography with ethyl acetate/hexane (4:1) or trituration with diethyl ether to isolate intermediates ( ).

- Optimization : Design of Experiments (DoE) can be applied to variables like solvent polarity, catalyst loading, and reaction time ( ).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Answer :

- FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹), amide carbonyl (~1650 cm⁻¹), and thiophene C–S stretches (~700 cm⁻¹) ( ).

- NMR :

- ¹H NMR : Cyclopropane protons (δ 0.5–1.5 ppm), thiophene aromatic protons (δ 6.5–7.5 ppm), and hydroxyethyl proton (δ 2.5–3.5 ppm).

- ¹³C NMR : Amide carbonyl (δ ~170 ppm), bromine/chlorine-substituted aromatic carbons (δ 120–140 ppm) ( ).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and isotopic patterns for Br/Cl ( ).

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound, and what molecular targets are plausible?

- Answer :

- Docking studies : Target enzymes like GroEL/ES chaperonins ( ) or thiazolidinedione-related proteins ( ) using software like AutoDock Vina.

- ADMET prediction : Use SwissADME to assess logP (lipophilicity) and CNS permeability, critical given the cyclopropane-thiophene moiety ().

- QSAR models : Correlate substituent effects (e.g., bromine position) with antibacterial activity against biofilm-forming bacteria ( ).

Q. What strategies resolve contradictions in reported bioactivity data for halogenated benzamide derivatives?

- Answer :

- Control experiments : Include DMSO as a negative control and known chaperonin inhibitors (e.g., ) to validate assay conditions.

- Biofilm vs. planktonic assays : Biofilm inhibition often requires 10–100× higher concentrations due to extracellular matrix resistance ( ).

- Structural analogs : Compare with 5-chloro-N-(2,3-dimethyl-phenyl)-2-methoxy-benzamide ( ) to isolate the role of cyclopropane-thiophene groups.

Q. How can hygroscopic intermediates (e.g., hydroxyethyl derivatives) be stabilized during synthesis?

- Answer :

- Protection/deprotection : Use trimethylsilyl (TMS) ethers to protect the hydroxyl group during coupling steps ( ).

- Inert conditions : Conduct reactions under nitrogen/argon to prevent hydrolysis ( ).

- Lyophilization : For final product storage, lyophilize under vacuum to minimize water absorption ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.